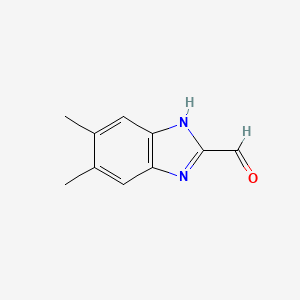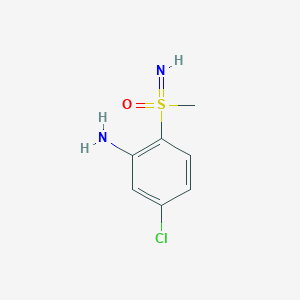![molecular formula C25H21N3O B2669630 (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931361-42-1](/img/structure/B2669630.png)
(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-c]pyrazole core, which is a fused ring system combining a chromene and a pyrazole ring, with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is introduced by reacting the chromene intermediate with hydrazine or a hydrazine derivative.
Substitution Reactions: The final compound is obtained by introducing the methyl and phenyl groups through substitution reactions, often using Grignard reagents or organolithium compounds.
Schiff Base Formation: The N-(4-methylbenzylidene) group is introduced via a Schiff base formation reaction, where the amine reacts with 4-methylbenzaldehyde under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to study enzyme activity and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Chromeno[2,3-c]pyrazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzylidene Derivatives: Compounds with similar Schiff base structures, which are known for their diverse pharmacological properties.
Uniqueness
(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-11-13-19(14-12-17)16-26-24-22-15-20-8-6-7-18(2)23(20)29-25(22)27-28(24)21-9-4-3-5-10-21/h3-14,16H,15H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGGPMZPASLTB-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)



![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)

